Product packaging for 2-Benzothiazolamine, 6-(trimethylsilyl)-(Cat. No.:CAS No. 131395-09-0)

2-Benzothiazolamine, 6-(trimethylsilyl)-

Cat. No.: B151026
CAS No.: 131395-09-0
M. Wt: 222.38 g/mol
InChI Key: WHAZXBORFKDQER-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-(trimethylsilyl)- serves as a versatile and valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research application lies in the construction of complex benzothiazole scaffolds, a privileged structure in drug discovery. Scientific literature indicates that this silyl-functionalized benzothiazolamine is utilized in multi-step synthetic routes, notably in reactions mediated by n-butyllithium, to access sophisticated molecular architectures . The core research value of this compound is intrinsically linked to the profound biological significance of the 2-aminobenzothiazole pharmacophore. Substituted 2-aminobenzothiazoles are extensively investigated for their potent and selective antitumor properties. Structure-activity relationship (SAR) studies reveal that derivatives like 2-(4-aminophenyl)benzothiazoles exhibit exquisitely potent and selective anti-proliferative activity against a range of human cancer cell lines, including breast cancer models (e.g., MCF-7) . Furthermore, the 2-benzothiazolamine scaffold is a recognized structural motif in neurology research, exemplified by compounds such as Riluzole (6-trifluoromethoxy-2-benzothiazolamine), which acts as an inhibitor of glutamate neurotransmission . The trimethylsilyl group at the 6-position acts as a strategic handle for further chemical diversification, enabling researchers to explore novel chemical space and develop new compounds for evaluating mechanisms of action, such as enzyme inhibition (e.g., EGFR, carbonic anhydrase) and other biotarget interactions relevant to oncology and neuroscience .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2SSi B151026 2-Benzothiazolamine, 6-(trimethylsilyl)- CAS No. 131395-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-trimethylsilyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2SSi/c1-14(2,3)7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAZXBORFKDQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzothiazolamine, 6 Trimethylsilyl

Retrosynthetic Analysis of 2-Benzothiazolamine, 6-(trimethylsilyl)-

A retrosynthetic analysis of the target molecule, 2-Benzothiazolamine, 6-(trimethylsilyl)-, allows for the identification of key disconnections and potential precursors. This systematic approach is crucial for designing efficient and logical synthetic routes.

Key Disconnections and Precursor Identification

The primary disconnection in the retrosynthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- involves the C-N and C-S bonds of the thiazole (B1198619) ring. This leads to the identification of a key precursor, a substituted aniline (B41778) bearing a trimethylsilyl (B98337) group at the para-position. Specifically, breaking the bonds of the 2-amino group and the sulfur atom from the aromatic ring points towards a silylated phenylthiourea (B91264) or a related intermediate.

Further disconnection of the thiourea (B124793) precursor reveals 4-(trimethylsilyl)aniline as a logical starting material. This aniline derivative already possesses the required substitution pattern on the benzene (B151609) ring. The other essential component for the formation of the thiazole ring is a source of the thiocyanate (B1210189) group.

Retrosynthetic analysis of 2-Benzothiazolamine, 6-(trimethylsilyl)-

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Precursor NameChemical StructureRole in Synthesis
4-(trimethylsilyl)anilineC9H15NSiProvides the silylated benzene ring and the nitrogen atom at position 3 of the benzothiazole (B30560).
Phenylthiourea derivativeC10H16N2SSiAn intermediate formed from 4-(trimethylsilyl)aniline, which undergoes cyclization.
Thiocyanate source (e.g., KSCN)KSCNProvides the carbon and sulfur atoms for the thiazole ring.

Strategic Approaches to Introduce the Benzothiazole and Trimethylsilyl Moieties

There are two primary strategic approaches for the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)-:

Linear Synthesis: This approach involves the synthesis of the 2-aminobenzothiazole (B30445) core first, followed by the introduction of the trimethylsilyl group at the 6-position. However, this strategy faces challenges related to the regioselectivity of the silylation reaction on the pre-formed benzothiazole ring. Electrophilic aromatic substitution on the benzothiazole ring can lead to a mixture of isomers.

Convergent Synthesis: A more efficient and regioselective approach is to start with a precursor that already contains the trimethylsilyl group in the desired position. In this case, utilizing 4-(trimethylsilyl)aniline as the starting material ensures that the trimethylsilyl moiety is correctly placed at what will become the 6-position of the final benzothiazole ring. This convergent strategy is generally preferred as it avoids potential regioselectivity issues in the final steps of the synthesis.

Direct Synthetic Pathways to 2-Benzothiazolamine, 6-(trimethylsilyl)-

Direct synthetic pathways focus on the construction of the target molecule from readily available starting materials in a limited number of steps. The convergent approach, starting from 4-(trimethylsilyl)aniline, is the most direct and reliable method.

Condensation Reactions for Benzothiazole Ring Formation

A well-established method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in acetic acid. nih.gov This method can be directly applied to the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- using 4-(trimethylsilyl)aniline as the starting material.

The reaction proceeds through the in situ formation of thiocyanogen (B1223195) ((SCN)₂), which then reacts with the aniline. The resulting intermediate undergoes cyclization to form the benzothiazole ring. The amino group of the aniline acts as an ortho- and para-director in electrophilic aromatic substitution, facilitating the attack of the thiocyanogen at the ortho position to the amino group. byjus.com

Table 2: Representative Reaction Conditions for Benzothiazole Formation

Starting MaterialReagentsSolventTemperatureYield (%)
4-substituted anilineKSCN, Br₂Glacial Acetic AcidRoom Temperature70-90
4-substituted anilineNH₄SCN, Br₂Glacial Acetic Acid0 °C to Room Temp65-85

Cyclization Strategies for 2-Aminobenzothiazole Scaffolds

An alternative cyclization strategy involves the pre-formation of a substituted phenylthiourea, followed by oxidative cyclization. In this approach, 4-(trimethylsilyl)aniline would first be converted to the corresponding N-(4-(trimethylsilyl)phenyl)thiourea. This can be achieved by reacting the aniline with an isothiocyanate or by a two-step procedure involving the formation of an isothiocyanate from the aniline followed by reaction with ammonia.

The resulting phenylthiourea derivative can then be cyclized to the 2-aminobenzothiazole scaffold using an oxidizing agent such as bromine in a suitable solvent. This method offers the advantage of isolating the thiourea intermediate, which can be purified before the final cyclization step, potentially leading to a cleaner product.

Regioselective Introduction of the 6-(Trimethylsilyl) Moiety

As outlined in the convergent synthetic strategy, the most effective method for ensuring the regioselective placement of the trimethylsilyl group at the 6-position is to begin the synthesis with 4-(trimethylsilyl)aniline. This commercially available starting material dictates the final position of the silyl (B83357) group.

Direct silylation of a pre-formed 2-aminobenzothiazole is generally not a preferred method due to the potential for multiple substitution products. The amino group is a strong activating group and directs electrophiles to the ortho and para positions of the aniline-derived ring. Furthermore, the nitrogen atoms in the thiazole ring can also influence the regioselectivity of electrophilic substitution, making it difficult to achieve selective silylation at the 6-position. Therefore, starting with the correctly substituted aniline precursor is the most reliable and regioselective approach.

Catalytic Approaches in the Synthesis of Silylated Benzothiazolamines

Catalytic methods offer significant advantages in the synthesis of complex organic molecules, including increased reaction rates, higher yields, and greater selectivity under milder conditions compared to stoichiometric reactions. The introduction of a trimethylsilyl group onto the benzothiazolamine core can be achieved through various catalytic strategies.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. While specific examples detailing the direct synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- via cross-coupling are not extensively documented in publicly available literature, analogous reactions provide a strong basis for potential synthetic routes. For instance, palladium-catalyzed reactions are widely employed for the synthesis of 2-aminobenzothiazoles from N-arylthioureas through intramolecular C-S bond formation and C-H functionalization. organic-chemistry.orgnih.gov A hypothetical approach for the target molecule could involve a palladium-catalyzed cross-coupling reaction between a pre-functionalized 6-halo-2-aminobenzothiazole and a suitable silylating agent.

Potential catalysts for such transformations could include palladium complexes with various phosphine (B1218219) ligands. The choice of catalyst, ligand, base, and solvent would be critical to optimize the reaction conditions and achieve a high yield of the desired 6-(trimethylsilyl) product.

Table 1: Potential Transition Metal Catalysts for Silylation of Benzothiazoles

Catalyst System Ligand Base Solvent Potential Application
Pd(PPh₃)₄ / MnO₂ Triphenylphosphine - Toluene Intramolecular C-H functionalization of N-arylthioureas organic-chemistry.org

Organocatalytic and Acid-Catalyzed Methods

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis, often offering advantages in terms of cost, toxicity, and air/moisture stability. While direct organocatalytic methods for the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- are not prominently reported, the principles of organocatalysis could be applied to key bond-forming steps in its synthesis. For example, the cyclization of a silylated thiourea precursor could potentially be catalyzed by an organic acid or base.

Acid-catalyzed methods are also fundamental in the synthesis of the benzothiazole core, typically involving the condensation of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. The synthesis of the target compound would likely involve a multi-step process where the trimethylsilyl group is introduced either at the aniline starting material stage or on the benzothiazole core in a later step, with acid catalysis playing a role in the cyclization.

Modern Synthetic Techniques for Enhanced Efficiency

To improve the efficiency, safety, and environmental impact of synthetic processes, modern techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of products in a wide range of organic transformations, including the synthesis of benzothiazole derivatives. documentsdelivered.comresearchgate.netias.ac.innih.gov The application of microwave energy can efficiently promote the cyclization and condensation reactions necessary for the formation of the benzothiazole ring.

For the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)-, a microwave-assisted approach could be employed for the key cyclization step of a silylated precursor. This would likely involve heating the reaction mixture in a sealed vessel under microwave irradiation for a short period, leading to a rapid and efficient synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Formation

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes
Energy Consumption High Low
Product Yield Often moderate Generally higher
Side Reactions More prevalent Reduced

| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with greener solvents or solvent-free |

Environmentally Benign (Green Chemistry) Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govnih.gov In the context of synthesizing 2-Benzothiazolamine, 6-(trimethylsilyl)-, green chemistry approaches could involve the use of non-toxic and renewable starting materials, atom-economical reactions, and the use of environmentally friendly solvents such as water or ethanol. researchgate.net

Catalytic methods, particularly those that are highly efficient and allow for catalyst recycling, are central to green synthesis. The development of a green synthetic route to the target compound would focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency, potentially through the use of microwave-assisted, catalyst-free, or water-based reaction conditions. nih.gov

Mechanistic Investigations of Reactions Involving 2 Benzothiazolamine, 6 Trimethylsilyl

Reaction Mechanisms for the Formation of the Benzothiazole (B30560) Ring System

The construction of the benzothiazole ring is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile.

The most common route to 2-aminobenzothiazoles involves the reaction of a substituted p-phenylenediamine (B122844) with a thiocyanate (B1210189) source, followed by oxidative cyclization. A plausible mechanism begins with the nucleophilic attack of the aniline (B41778) nitrogen onto the thiocyanate, which, after proton transfer, forms a thiourea (B124793) derivative. The key step is the intramolecular electrophilic attack of the sulfur atom onto the aromatic ring, facilitated by an oxidizing agent, to form a C-S bond.

Alternatively, the condensation of 2-aminothiophenol with various electrophiles provides a general route to 2-substituted benzothiazoles. ekb.egmdpi.com In the context of forming the 2-amino derivative, a cyanogen (B1215507) halide or a similar reagent can be used. The mechanism involves the initial nucleophilic attack of the thiol sulfur or the amino nitrogen on the electrophilic carbon. For instance, the reaction of 2-aminothiophenol with cyanogen bromide would likely proceed via the initial formation of an S-cyanylated or N-cyanylated intermediate. Intramolecular cyclization then occurs, where the amino group attacks the nitrile carbon, leading to a dihydrobenzothiazole intermediate. indexcopernicus.com This intermediate is a crucial species that subsequently aromatizes to form the stable benzothiazole ring.

A generalized pathway involving the condensation of 2-aminothiophenol with an aldehyde illustrates the formation of key intermediates. The reaction initiates with a nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal-like intermediate. Subsequent dehydration leads to a Schiff base (imine). The pivotal intermediate is formed when the thiol group enacts an intramolecular nucleophilic attack on the imine carbon, resulting in a cyclized, non-aromatic benzothiazoline (B1199338) derivative. ekb.eg

The final step in many benzothiazole syntheses is the aromatization of a cyclized intermediate, such as a benzothiazoline. This step is typically an oxidation reaction that formally removes two hydrogen atoms to form the aromatic π-system. ekb.eg A wide variety of oxidizing agents can be employed for this transformation. Molecular oxygen from the air can serve as a mild and economical oxidant, though reactions may be slow. ekb.eg

Stronger and more controlled oxidation can be achieved with specific chemical reagents. Dimethyl sulfoxide (B87167) (DMSO) can act as both a solvent and an oxidant in certain synthetic protocols. organic-chemistry.org Iodine is another common reagent that promotes the condensation and subsequent oxidation. organic-chemistry.org Other oxidants, such as potassium ferricyanide (B76249) or manganese dioxide, are also used to efficiently drive the formation of the aromatic ring. indexcopernicus.com In some visible-light-mediated syntheses, photosensitizers generate singlet oxygen or superoxide (B77818) anions, which act as the key oxidants for the dehydrogenation step. organic-chemistry.org

Dehydrating agents are critical when the reaction proceeds through an intermediate that must lose a molecule of water to facilitate cyclization or aromatization, such as in the condensation with carboxylic acids or aldehydes. nih.gov Polyphosphoric acid (PPA) is a widely used reagent that serves as a solvent, catalyst, and dehydrating agent simultaneously. nih.gov Similarly, methanesulfonic acid (MeSO₃H) supported on silica (B1680970) gel has been used as an effective dehydrating catalyst. nih.gov The choice of oxidant or dehydrating agent is critical and depends on the specific starting materials and the stability of the intermediates involved.

Reagent TypeExampleMechanistic RoleReference
OxidantAir (O₂)Acts as a mild oxidant for the final dehydrogenation/aromatization step. ekb.eg
OxidantDMSOCan serve as both solvent and oxidant, facilitating the aromatization. organic-chemistry.org
OxidantIodine (I₂)Promotes condensation and subsequent oxidative aromatization. organic-chemistry.org
Dehydrating AgentPolyphosphoric Acid (PPA)Acts as a catalyst and removes water to drive condensation reactions. nih.gov
Dehydrating AgentMeSO₃H/SiO₂Serves as a solid-supported acid catalyst and dehydrating agent. nih.gov

Mechanistic Pathways for Trimethylsilyl (B98337) Group Introduction

The introduction of a trimethylsilyl (TMS) group onto the benzothiazole scaffold can be accomplished through several mechanistic pathways, primarily categorized as electrophilic, nucleophilic, or radical-mediated processes.

Electrophilic aromatic substitution (SEAr) is a fundamental mechanism for functionalizing aromatic rings. libretexts.org In the context of silylation, this would involve the attack of the electron-rich benzothiazole ring on a highly reactive silicon electrophile, often a silylium (B1239981) ion or a polarized silyl (B83357) halide-Lewis acid complex. researchgate.net The reaction proceeds through a cationic, resonance-stabilized intermediate known as a Wheland complex or sigma complex. libretexts.orgresearchgate.net However, electrophilic silylation of C-H bonds faces a significant challenge: the reaction is often reversible. The high energy of the Wheland complex is somewhat stabilized by the β-silicon effect, which also facilitates the reverse reaction (protodesilylation) in the presence of the protons generated during the substitution. researchgate.net Overcoming this reversibility is a key focus of modern synthetic methods.

Nucleophilic silylation offers an alternative pathway. This mechanism involves the generation of a carbanion or an organometallic species on the benzothiazole ring, which then acts as a nucleophile. psiberg.com The process typically starts with the deprotonation of a C-H bond using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a potent nucleophile. This lithiated benzothiazole intermediate then reacts with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). ontosight.ai This pathway is generally more reliable and less prone to reversibility than electrophilic silylation, provided a suitable C-H bond can be selectively deprotonated.

Radical-mediated silylation has emerged as a powerful tool for forming C-Si bonds under milder conditions. researchgate.net These processes involve the generation of a silyl radical, typically from a hydrosilane like trimethylsilane, through the action of a radical initiator (e.g., a peroxide) or via photocatalysis. researchgate.netnih.govrsc.org The highly reactive silyl radical can then add to the aromatic π-system of the benzothiazole.

One proposed mechanism involves the homolytic abstraction of a hydrogen atom from the hydrosilane by an initiator radical, yielding a silicon-centered radical. rsc.org This silyl radical then attacks the aromatic ring to form a radical-anion intermediate. Subsequent loss of a hydrogen atom from this intermediate regenerates the aromatic system and furnishes the silylated product. nih.gov Visible-light photoredox catalysis provides a modern approach where a photoexcited catalyst can generate the silyl radical, initiating a radical chain process. rsc.org These radical methods often exhibit different regioselectivity compared to ionic pathways and can be more tolerant of various functional groups. researchgate.net

Silylation MechanismKey Reactive SpeciesTypical ReagentsKey Mechanistic FeatureReference
Electrophilic (SEAr)Silicon electrophile (e.g., R₃Si⁺)TMSCl/AlCl₃Formation of a cationic Wheland complex; can be reversible. libretexts.orgresearchgate.net
NucleophilicAryl nucleophile (e.g., Ar⁻Li⁺)n-BuLi, then TMSClDeprotonation of C-H bond followed by reaction with silyl electrophile. psiberg.comontosight.ai
Radical-MediatedSilyl radical (R₃Si•)Hydrosilane, radical initiator/photocatalystAddition of a silyl radical to the aromatic ring. researchgate.netnih.govrsc.org

Catalytic Cycles and Their Energetics

Catalysis is central to achieving efficient and selective synthesis of functionalized heterocycles. For the formation of 2-Benzothiazolamine, 6-(trimethylsilyl)-, catalytic cycles could be involved in either the ring formation or the C-H silylation step.

For the benzothiazole synthesis, copper- or palladium-catalyzed intramolecular C-S bond formation represents a key strategy. indexcopernicus.com A hypothetical copper-catalyzed cycle might begin with the oxidative addition of a copper(I) catalyst to an N-(2-halophenyl)thiourea. The resulting copper(III) intermediate could then undergo reductive elimination to form the C-S bond and regenerate the active copper(I) catalyst.

More relevant to the silylation at the 6-position is the direct catalytic C-H silylation of aromatic heterocycles. nih.gov A proposed catalytic cycle using a transition metal catalyst, such as iridium or rhodium, often begins with the oxidative addition of the Si-H bond of a hydrosilane to the metal center. This is followed by coordination of the benzothiazole substrate. The key C-H activation step can occur via several pathways, such as concerted metalation-deprotonation. The subsequent C-Si bond-forming step is typically a reductive elimination, which releases the silylated product and regenerates the active catalyst for the next cycle. nih.gov Base-metal catalysts, such as potassium tert-butoxide, have also been shown to catalyze the C-H silylation of heterocycles, likely proceeding through a deprotonation mechanism followed by reaction with the hydrosilane, liberating H₂ gas as the only byproduct. nih.gov

Detailed Analysis of Homogeneous Catalysis

The presence of the trimethylsilyl (TMS) group at the 6-position of the benzothiazole ring introduces specific electronic and steric effects that would likely influence its participation in homogeneous catalytic cycles. The TMS group is known to be a bulky, electron-donating group through hyperconjugation. This electronic-donating nature could enhance the nucleophilicity of the benzothiazole ring system and the exocyclic amine, potentially influencing the rate and selectivity of catalytic reactions such as cross-coupling, amination, or condensation reactions.

In hypothetical cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, 2-Benzothiazolamine, 6-(trimethylsilyl)- could act as a ligand for a transition metal catalyst (e.g., Palladium or Copper). The nitrogen atoms of the thiazole (B1198619) ring and the amino group could chelate to the metal center. The electron-donating TMS group would increase the electron density on the benzothiazole moiety, which in turn could enhance the electron-donating ability of the ligand. This might affect the oxidative addition and reductive elimination steps of the catalytic cycle.

A potential reaction mechanism for a hypothetical palladium-catalyzed C-N cross-coupling reaction is outlined below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X).

Ligand Association: 2-Benzothiazolamine, 6-(trimethylsilyl)- coordinates to the Pd(II) complex. The increased electron density due to the TMS group could facilitate this step.

Deprotonation: A base would deprotonate the amino group of the coordinated benzothiazolamine.

Reductive Elimination: The aryl group and the deprotonated amino group couple, leading to the formation of the C-N bond and regeneration of the Pd(0) catalyst.

Table 1: Postulated Influence of the Trimethylsilyl Group on Homogeneous Catalytic Steps

Catalytic Step Potential Influence of the Trimethylsilyl Group
Oxidative Addition The electron-donating nature might indirectly influence the electronics of the metal center, potentially affecting the rate.
Ligand Exchange The steric bulk of the TMS group could influence the coordination geometry and stability of the catalytic intermediate.
Transmetalation/Deprotonation Increased nucleophilicity of the amino group could facilitate deprotonation.

| Reductive Elimination | The electronic effect of the TMS group could modulate the electron density at the metal center, influencing the rate of reductive elimination. |

It is crucial to emphasize that without experimental data, these proposed mechanisms and effects remain theoretical. Further research, including kinetic studies and isolation of intermediates, would be necessary to provide a detailed and accurate analysis.

Heterogeneous Catalysis and Surface Interactions

Specific studies on the heterogeneous catalysis and surface interactions of 2-Benzothiazolamine, 6-(trimethylsilyl)- are not found in the existing literature. The discussion in this section is therefore based on general principles of surface science and catalysis involving silylated aromatic compounds and related heterocyclic systems.

In a heterogeneous catalytic system, 2-Benzothiazolamine, 6-(trimethylsilyl)- would interact with the surface of a solid catalyst, such as a metal oxide (e.g., Al₂O₃, SiO₂, TiO₂) or a supported metal (e.g., Pt, Pd, Ru on carbon). The nature and strength of these surface interactions would be pivotal in determining the reaction pathway and efficiency.

The trimethylsilyl group would significantly impact the adsorption behavior of the molecule. The silicon atom can interact with surface hydroxyl groups (-OH) present on metal oxides, potentially leading to chemisorption through the formation of Si-O-surface bonds. This interaction could anchor the molecule to the catalyst surface in a specific orientation. Furthermore, the bulky nature of the TMS group would influence the packing and orientation of the molecules on the surface, which could affect the accessibility of the reactive sites (the amino group and the benzothiazole ring) to the catalytic centers.

The aromatic benzothiazole ring can interact with the catalyst surface through π-adsorption, particularly on metal surfaces. The strength of this interaction can be modified by the electronic effects of the TMS group. The electron-donating nature of the TMS group increases the electron density of the aromatic system, which could lead to stronger π-interactions with electron-accepting sites on the catalyst surface.

Table 2: Potential Surface Interactions of 2-Benzothiazolamine, 6-(trimethylsilyl)- on Different Catalyst Surfaces

Catalyst Surface Type Dominant Functional Group Potential Interactions with 2-Benzothiazolamine, 6-(trimethylsilyl)- Postulated Effect on Catalysis
Metal Oxides (e.g., SiO₂, Al₂O₃) Surface Hydroxyls (-OH) Hydrogen bonding with the amino group and thiazole nitrogen. Covalent bonding via reaction of the TMS group with surface hydroxyls. Strong anchoring may lead to specific reaction pathways but could also lead to catalyst deactivation through irreversible binding.

| Supported Metals (e.g., Pd/C, Pt/Al₂O₃) | Metal Nanoparticles | π-adsorption of the benzothiazole ring. Coordination of the nitrogen and sulfur atoms to the metal surface. | Activation of the aromatic ring for hydrogenation or other transformations. The TMS group may sterically hinder certain adsorption modes. |

For a hypothetical catalytic hydrogenation of the benzothiazole ring, the molecule would adsorb onto a metal surface. The TMS group could influence the adsorption geometry, potentially favoring an orientation that facilitates the addition of hydrogen across specific double bonds. The surface interactions could also weaken certain bonds within the molecule, lowering the activation energy for the desired reaction.

Detailed surface science studies, such as Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Scanning Tunneling Microscopy (STM), would be required to experimentally probe the adsorption energies, surface species, and reaction intermediates. Such studies would provide the necessary data to construct a comprehensive and accurate picture of the heterogeneous catalytic reactions involving this compound.

Derivatization and Functionalization Strategies Centered on 2 Benzothiazolamine, 6 Trimethylsilyl

Modification of the Amino Group in 2-Benzothiazolamine, 6-(trimethylsilyl)-

The primary amino group at the C2 position is a highly reactive nucleophilic center, making it a prime target for a multitude of chemical modifications. Its reactivity is analogous to other 2-aminobenzothiazole (B30445) derivatives, enabling straightforward derivatization through established synthetic protocols. nih.govnih.gov

The nucleophilic nature of the 2-amino group facilitates its reaction with a wide array of acylating and alkylating agents. These reactions are fundamental for introducing diverse functional groups and extending the molecular framework.

Acylation: Acylation of 2-aminobenzothiazoles is a common strategy to produce the corresponding amides. nih.gov This is typically achieved by reacting the parent amine with acylating agents such as acyl chlorides or anhydrides. For instance, reaction with chloroacetyl chloride in an inert solvent like benzene (B151609) can yield the N-(6-(trimethylsilyl)benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate, which is itself a valuable precursor for further synthesis. nih.gov Similarly, acylation with various polysubstituted benzoic acids can be performed to generate a library of benzamide (B126) derivatives. nih.gov The reaction conditions are generally mild, often requiring a base to neutralize the acid byproduct.

Alkylation: The amino group can also undergo N-alkylation. Direct alkylation with highly reactive alkyl halides can lead to mono- and dialkylated products, although regioselectivity between the exocyclic and endocyclic nitrogen atoms can be a challenge. nih.gov Some studies have shown that with certain alkylating agents, alkylation occurs preferentially on the endocyclic nitrogen. rsc.org However, regioselective N-alkylation on the exocyclic amino group has been achieved using benzylic alcohols as alkylating agents. umpr.ac.id The presence of the bulky trimethylsilyl (B98337) group at the 6-position may sterically influence the accessibility of the nitrogen atoms to the alkylating agent.

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent/Electrophile Solvent Conditions Product Type
Acylation Chloroacetyl chloride Benzene Reflux N-Chloroacetyl derivative
Acylation Acetic Anhydride Acetic Acid Reflux N-Acetyl derivative aip.org
Acylation Substituted Benzoic Acids N/A N/A N-Benzoyl derivatives nih.gov
Alkylation Alkyl Halides Acetonitrile Reflux N-Alkyl derivatives uokerbala.edu.iq
Alkylation Benzylic Alcohols N/A N/A N-Benzyl derivatives umpr.ac.id

The condensation of the 2-amino group with aldehydes or ketones provides a straightforward route to the synthesis of imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the removal of water. redalyc.orgresearchgate.net A variety of aromatic and heterocyclic aldehydes can be employed, leading to a diverse range of Schiff base derivatives. derpharmachemica.com These imine derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones and azetidinones, through subsequent cyclocondensation reactions. wikipedia.org The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Table 2: Synthesis of Imines from 2-Aminobenzothiazole Derivatives

Carbonyl Compound Solvent Catalyst Conditions Product
Substituted Benzaldehydes Ethanol Glacial Acetic Acid Reflux N-Benzylidene-6-(trimethylsilyl)benzo[d]thiazol-2-amine researchgate.net
o-Vanillin Ethanol Piperidine Reflux Schiff Base of o-Vanillin redalyc.org
Aromatic Aldehydes Methanol Glacial Acetic Acid Reflux N-Arylmethylidene derivatives wikipedia.org

Functionalization of the Benzothiazole (B30560) Ring System

The benzothiazole ring is an aromatic system that can undergo electrophilic substitution. The position of these substitutions is directed by the activating effect of the amino group and the electronic and steric nature of the trimethylsilyl group.

The 2-amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring system through resonance. libretexts.orgnih.gov In the case of 2-aminobenzothiazole, the positions ortho (C4) and para (C6) to the fused benzene ring's point of attachment to the thiazole (B1198619) nitrogen are activated. However, the existing trimethylsilyl group at the C6 position blocks this site. Therefore, electrophilic attack is most likely directed to the C4 and C7 positions. The trimethylsilyl group itself is known to be an ortho-, para-director as well, but its directing effect is generally weaker than that of an amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions required for these reactions would need to be carefully optimized to control regioselectivity and avoid undesired side reactions.

The carbon-silicon bond of the trimethylsilyl group is susceptible to cleavage by various electrophiles, a process known as ipso-substitution. This reaction is a powerful tool for introducing a range of functional groups at the C6 position, replacing the silyl (B83357) group. rsc.org

Protodesilylation: The trimethylsilyl group can be readily removed and replaced by a hydrogen atom in a process called protodesilylation. This reaction is typically carried out under acidic conditions, for example, with perchloric acid in methanol. jocpr.com This transformation is useful when the silyl group is employed as a temporary protecting or directing group during synthesis and needs to be removed in a later step.

Halodesilylation: A more synthetically useful modification is halodesilylation, where the trimethylsilyl group is replaced by a halogen atom (e.g., iodine, bromine, or chlorine). This ipso-iodination can be achieved using reagents like iodine monochloride (ICl). rsc.org The resulting 6-halo-2-aminobenzothiazole is a valuable intermediate for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Table 3: Reactions at the Trimethylsilyl Group

Reaction Type Reagent Conditions Product
Protodesilylation HCl or H₂SO₄ in aqueous alcohol Heating 2-Benzothiazolamine
Protodesilylation Perchloric acid in methanol 50 °C 2-Benzothiazolamine jocpr.com
Iododesilylation Iodine monochloride (ICl) N/A 2-Benzothiazolamine, 6-iodo-
Bromodesilylation Bromine (Br₂) N/A 2-Benzothiazolamine, 6-bromo-

Exploitation as a Synthon for Complex Molecular Architectures

2-Benzothiazolamine, 6-(trimethylsilyl)- is a valuable synthon, or building block, for the construction of more complex, often polycyclic, molecular architectures. The dual nucleophilicity of the 2-aminobenzothiazole core (at the exocyclic and endocyclic nitrogen atoms) allows it to participate in cyclization reactions with various bifunctional reagents.

For example, 2-aminobenzothiazoles react with β-ketoesters, such as ethyl acetoacetate, in the presence of a catalyst like polyphosphoric acid to form fused pyrimidobenzothiazole systems. researchgate.netbeilstein-journals.org These reactions involve initial condensation at the amino group followed by intramolecular cyclization and dehydration. The specific regioisomer formed can sometimes be controlled by the choice of reagents and reaction conditions. beilstein-journals.org

Furthermore, 2-aminobenzothiazole derivatives are excellent components in multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.netresearchgate.net In a typical GBB reaction, the 2-aminobenzothiazole, an aldehyde, and an isocyanide react in a one-pot process to afford highly substituted, fused imidazo[2,1-b]benzothiazoles. nih.gov The trimethylsilyl group at the C6 position would be retained in the final product, offering a handle for subsequent ipso-substitution reactions as described previously. This approach allows for the rapid generation of molecular complexity from simple starting materials.

[3+2] Cycloaddition Reactions and Their Scope

For instance, in reactions where the 2-aminobenzothiazole acts as a nucleophile, the electron-donating nature of the TMS group could enhance its reactivity. Conversely, in reactions where the benzothiazole ring itself participates as the dipolarophile, the electronic effects of the TMS group would play a role in modulating the frontier molecular orbitals involved in the cycloaddition.

A plausible reaction pathway could involve the reaction of 2-Benzothiazolamine, 6-(trimethylsilyl)- with various dipolar species. The scope of such reactions would likely be broad, encompassing a range of dipoles and dipolarophiles, leading to a diverse array of novel heterocyclic structures bearing the 6-(trimethylsilyl)benzothiazole motif. The steric bulk of the TMS group is not expected to significantly hinder reactions at the 2-amino position, which is relatively remote.

A hypothetical reaction scheme could involve the reaction of 2-Benzothiazolamine, 6-(trimethylsilyl)- with a suitable 1,3-dipole. The resulting cycloadduct would incorporate the benzothiazole ring into a larger, more complex heterocyclic system. The specific reaction conditions would need to be optimized, but the extensive literature on [3+2] cycloadditions of related heterocycles provides a solid starting point for such investigations.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov 2-Aminobenzothiazole is a versatile building block in MCRs, often serving as the nucleophilic component. rsc.orgresearchgate.net The presence of the 6-(trimethylsilyl) group in 2-Benzothiazolamine, 6-(trimethylsilyl)- introduces a valuable synthetic handle that can be exploited in the design of novel MCRs and the subsequent functionalization of the products.

The 2-amino group of 2-aminobenzothiazoles is a key reactive site in many MCRs. mdpi.com The electronic influence of the 6-TMS group, being weakly electron-donating, is anticipated to have a modest impact on the nucleophilicity of this amino group. caltech.edu Therefore, 2-Benzothiazolamine, 6-(trimethylsilyl)- is expected to participate in a variety of MCRs that are known for the parent 2-aminobenzothiazole.

One of the key advantages of incorporating the 6-(trimethylsilyl) group is the potential for post-MCR modifications. The TMS group can be readily transformed into other functional groups, such as a hydroxyl, halogen, or boronic acid ester, through established silicon chemistry. This allows for the diversification of the MCR products and the introduction of further molecular complexity.

For example, a hypothetical three-component reaction could involve 2-Benzothiazolamine, 6-(trimethylsilyl)-, an aldehyde, and an isocyanide (a Ugi-type reaction). The resulting product would contain the intact 6-(trimethylsilyl)benzothiazole moiety. This product could then undergo further reactions at the TMS position, such as protodesilylation to install a hydrogen atom, or more advanced transformations.

The scope of multicomponent reactions involving 2-Benzothiazolamine, 6-(trimethylsilyl)- is expected to be broad, mirroring the rich MCR chemistry of 2-aminobenzothiazole itself. nih.gov This would provide access to a wide range of complex heterocyclic structures with a handle for further synthetic elaboration.

Spectroscopic Characterization and Structural Elucidation of 2 Benzothiazolamine, 6 Trimethylsilyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and deduce the complete structure.

The ¹H and ¹³C NMR spectra are foundational for determining the structure of 2-Benzothiazolamine, 6-(trimethylsilyl)-. The predicted chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the deshielding effects of the trimethylsilyl (B98337) (-Si(CH₃)₃) group on the benzothiazole (B30560) ring system.

Proton (¹H) NMR: The spectrum is expected to show distinct signals for the trimethylsilyl protons, the amino protons, and the aromatic protons on the benzothiazole core.

Trimethylsilyl Protons: A prominent, sharp singlet integrating to nine protons is anticipated in the upfield region (approximately 0.2-0.4 ppm). This is characteristic of the magnetically equivalent methyl groups on the silicon atom.

Amino Protons: A broad singlet corresponding to the two -NH₂ protons is expected. Its chemical shift can vary (typically 4.0-5.0 ppm) depending on the solvent and concentration, and it may undergo D₂O exchange.

Aromatic Protons: The benzene (B151609) portion of the benzothiazole ring will exhibit signals for three protons. H-4, adjacent to the fused thiazole (B1198619) ring, is expected to be a doublet. H-5, positioned between the other two aromatic protons, will likely appear as a doublet of doublets. H-7, adjacent to the silyl (B83357) group, is anticipated to be a singlet or a very finely split doublet. Spectral data from related 6-substituted 2-aminobenzothiazoles, such as 6-chloro and 6-methyl derivatives, aid in these assignments. researchgate.net

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule.

Trimethylsilyl Carbons: A single resonance in the far upfield region (around 0 ppm) corresponds to the three equivalent methyl carbons of the TMS group.

Aromatic and Heterocyclic Carbons: The spectrum will show eight distinct signals for the benzothiazole core. The chemical shifts are predicted based on substituent effects. The carbon bearing the silyl group (C-6) and the carbons of the thiazole ring (C-2, C-3a, C-7a) can be identified by their characteristic chemical shifts and comparison with similar structures. arabjchem.orgnih.govcompoundchem.com

Predicted ¹H and ¹³C NMR Data for 2-Benzothiazolamine, 6-(trimethylsilyl)- Predicted values are based on analysis of analogous compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-Si(CH ₃)₃~0.3 (s, 9H)~-1.0
-NH~4.5 (br s, 2H)-
C-2-~168.0
C-3a-~152.0
C-4~7.5 (d)~122.0
C-5~7.3 (dd)~127.0
C-6-~135.0
C-7~7.8 (d)~120.0
C-7a-~131.0

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Silicon-29 (²⁹Si) NMR spectroscopy is a highly specific technique for the analysis of organosilicon compounds. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, it provides valuable information. For 2-Benzothiazolamine, 6-(trimethylsilyl)-, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for aryl-trimethylsilyl groups typically appears in a predictable range, generally between -5 and -10 ppm relative to tetramethylsilane (B1202638) (TMS). nih.govillinois.edu This experiment provides unequivocal confirmation of the presence and electronic environment of the trimethylsilyl moiety attached to the aromatic ring. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Benzothiazolamine, 6-(trimethylsilyl)-, a key COSY correlation would be observed between the adjacent aromatic protons H-4 and H-5, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons. Key expected correlations include the signal for the TMS protons (0.3 ppm) to the TMS carbon signal (-1.0 ppm), and the signals for H-4, H-5, and H-7 to their respective carbon signals in the aromatic region.

Key Predicted HMBC Correlations for Structural Confirmation

Proton(s)Correlated Carbon(s)Structural Information Confirmed
-Si(CH ₃)₃C-6, SiConfirms the attachment of the TMS group to the C-6 position.
H-4C-3a, C-5, C-7aEstablishes the connectivity of the benzene ring to the fused thiazole ring.
H-5C-4, C-6, C-7Confirms the position of H-5 relative to neighboring carbons.
H-7C-5, C-6, C-7aVerifies the position of H-7 and its relationship to the silyl group and the thiazole portion.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. researchgate.net The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For trimethylsilylated aromatic compounds, a characteristic and prominent fragment is the [M-15]⁺ ion, resulting from the loss of a methyl radical (•CH₃) from the TMS group to form a stable silicon-containing cation. researchgate.net The molecular ion peak for 2-Benzothiazolamine, 6-(trimethylsilyl)- would be expected at m/z 222.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For the target compound, ESI-MS in positive ion mode would be expected to show a strong signal at m/z 223, corresponding to the protonated molecule. This technique is excellent for confirming the molecular weight of the compound. nih.gov

High-resolution mass spectrometry measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, which is crucial for confirming the molecular formula of a new compound and distinguishing it from other compounds with the same nominal mass. nih.gov For 2-Benzothiazolamine, 6-(trimethylsilyl)-, HRMS would be used to confirm its molecular formula, C₁₀H₁₄N₂SSi.

HRMS Data for 2-Benzothiazolamine, 6-(trimethylsilyl)-

IonMolecular FormulaCalculated Exact MassMeasured Exact Mass
[M]⁺•C₁₀H₁₄N₂SSi222.0702To be determined experimentally
[M+H]⁺C₁₀H₁₅N₂SSi223.0779To be determined experimentally

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The infrared and Raman spectra of 2-Benzothiazolamine, 6-(trimethylsilyl)- are expected to exhibit characteristic bands corresponding to its three main components: the primary amine group, the benzothiazole core, and the trimethylsilyl substituent.

The vibrational modes of the 2-aminobenzothiazole (B30445) framework are well-documented and provide a basis for spectral interpretation. nih.govnih.gov The primary amine (-NH₂) group gives rise to distinct stretching and bending vibrations. Typically, primary amines show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.net An N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range. nih.gov

The benzothiazole ring system, a bicyclic aromatic structure, has a complex vibrational signature. wikipedia.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. acs.org The stretching vibrations of the C=N and C=C bonds within the fused rings typically appear in the 1500-1650 cm⁻¹ region. researchgate.net Vibrations involving the C-S bond are generally found at lower wavenumbers, often between 600 and 800 cm⁻¹. researchgate.net

Interactive Table 1: Expected Vibrational Frequencies for the 2-Aminobenzothiazole Moiety

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Primary AmineN-H Asymmetric Stretch3400 - 3500Medium
Primary AmineN-H Symmetric Stretch3300 - 3400Medium
Primary AmineN-H Bend (Scissoring)1580 - 1650Medium-Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Benzothiazole CoreC=N / C=C Stretch1500 - 1650Strong
Benzothiazole CoreC-S Stretch600 - 800Weak-Medium

The presence of the 6-(trimethylsilyl)- group introduces several characteristic vibrations that are readily identifiable in the IR and Raman spectra. The trimethylsilyl (TMS) group, -Si(CH₃)₃, has distinct internal vibrational modes. wikipedia.org

The most prominent vibrations associated with the TMS group are the Si-C stretches and the symmetric and asymmetric deformations (bending) of the methyl (CH₃) groups attached to the silicon atom. A particularly strong and sharp band corresponding to the symmetric CH₃ deformation is typically observed around 1250 cm⁻¹. The asymmetric CH₃ deformations appear at higher wavenumbers, often near 1400-1450 cm⁻¹. The Si-C stretching vibrations are usually found in the 600-800 cm⁻¹ region. In Raman spectroscopy, the Si-C bonds often give rise to strong signals. nih.govthermofisher.com Crystalline silicon itself shows a very strong and sharp Raman peak around 520 cm⁻¹, a feature often used for calibration, but in organosilicon compounds, the Si-C vibrations are more relevant. elodiz.comtudelft.nl

Interactive Table 2: Expected Vibrational Frequencies for the Trimethylsilyl Group

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
TrimethylsilylC-H Asymmetric/Symmetric Stretch2900 - 3000Medium-Strong
TrimethylsilylCH₃ Asymmetric Deformation1400 - 1450Medium
TrimethylsilylCH₃ Symmetric Deformation~1250Strong, Sharp
TrimethylsilylSi-C Stretch600 - 800Medium-Strong

Computational and Theoretical Chemistry Studies of 2 Benzothiazolamine, 6 Trimethylsilyl

Theoretical Insights into Reaction Pathways and Transition States

Further research in the field of computational chemistry may, in the future, investigate 2-Benzothiazolamine, 6-(trimethylsilyl)-, at which point a detailed article could be generated.

Computational Modeling of Synthetic Mechanisms

Computational modeling provides a molecular-level understanding of the synthetic routes leading to 2-Benzothiazolamine, 6-(trimethylsilyl)-. Theoretical calculations can elucidate reaction energy profiles, identify transition states, and determine the most favorable reaction pathways. While specific studies on the synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- are not extensively documented in the provided results, the general principles of benzothiazole (B30560) synthesis can be computationally modeled.

For instance, the synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles. rsc.orgpharmacyjournal.in Computational models of these reactions would typically involve:

Reactant and Product Optimization: Determining the lowest energy conformations of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state structures connecting reactants to products.

Energy Profile Mapping: Calculating the activation energies and reaction enthalpies to predict the feasibility and kinetics of the reaction.

A hypothetical reaction for the synthesis of a silylated 2-aminobenzothiazole (B30445) could be computationally modeled to understand the influence of the trimethylsilyl (B98337) group on the reaction mechanism. The electronic and steric effects of the -Si(CH₃)₃ group would be a key focus of such a study.

Prediction of Reaction Selectivity and Efficiency

Computational models are instrumental in predicting the selectivity and efficiency of chemical reactions. For aromatic compounds, predicting site selectivity in C-H functionalization is a significant area of research. rsc.org In the case of 2-Benzothiazolamine, 6-(trimethylsilyl)-, computational methods can predict the most likely sites for further functionalization.

The trimethylsilyl group at the 6-position influences the electronic distribution and steric accessibility of the benzothiazole ring. Frontier Molecular Orbital (FMO) theory, a key component of computational chemistry, can be used to predict reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the nucleophilic and electrophilic centers of the molecule, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Benzothiazolamine, 6-(trimethylsilyl)- and a Non-silylated Analog.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Benzothiazolamine-5.85-1.124.73
2-Benzothiazolamine, 6-(trimethylsilyl)--5.70-1.254.45

This table is generated based on general trends observed in computational studies of benzothiazole derivatives, where electron-donating groups can influence FMO energies. mdpi.com

A lower HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com The introduction of a trimethylsilyl group, which can act as a weak electron-donating group through hyperconjugation, might be expected to raise the HOMO energy and potentially lower the energy gap, thus influencing the molecule's reactivity and the selectivity of subsequent reactions.

Quantitative Structure-Reactivity Relationships (QSAR) in Silylated Benzothiazolamines

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov While QSAR is more commonly applied to biological activity, the principles can be extended to chemical reactivity, creating Quantitative Structure-Reactivity Relationships.

Electronic and Steric Parameter Correlations

The reactivity of silylated benzothiazolamines like 2-Benzothiazolamine, 6-(trimethylsilyl)- is governed by a combination of electronic and steric factors. QSAR models for reactivity would correlate molecular descriptors representing these properties with experimentally determined reaction rates or yields. ubaya.ac.id

Key parameters that would be considered in a QSAR study include:

Electronic Parameters: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), HOMO/LUMO energies, and atomic charges. The trimethylsilyl group's electronic influence would be a critical parameter.

Steric Parameters: These quantify the bulkiness of substituents. Taft steric parameters (Es) and molar refractivity (MR) are common examples. The large trimethylsilyl group would exert a significant steric effect, influencing the approach of reagents. ubaya.ac.id

Table 2: Hypothetical Electronic and Steric Descriptors for Substituents on the Benzothiazole Ring.

Substituent (at position 6)Hammett Constant (σp)Molar Refractivity (MR)
-H0.001.03
-Cl0.236.03
-CH₃-0.175.65
-Si(CH₃)₃-0.0729.89

This table presents typical values for common substituents to illustrate the parameters used in QSAR studies.

Development of Predictive Models for Chemical Transformations

By developing a statistically robust QSAR model, it becomes possible to predict the reactivity of new, unsynthesized silylated benzothiazolamine derivatives. These models are typically developed using multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques like artificial neural networks (ANN). imist.ma

A hypothetical QSAR equation for predicting the rate constant (log k) of a reaction involving silylated benzothiazolamines might look like:

log k = c₀ + c₁σ + c₂Es + c₃(LUMO)

Where:

c₀, c₁, c₂, and c₃ are regression coefficients determined from the analysis of a training set of compounds.

σ, Es, and LUMO are the electronic, steric, and quantum chemical descriptors, respectively.

The predictive power of such a model is assessed through internal and external validation methods to ensure its reliability. imist.ma The development of such predictive models allows for the rational design of new silylated benzothiazolamines with desired reactivity profiles for various chemical transformations.

Applications of 2 Benzothiazolamine, 6 Trimethylsilyl in Advanced Chemical Synthesis

2-Benzothiazolamine, 6-(trimethylsilyl)- as a Versatile Synthetic Building Block

Chemical building blocks are fundamental molecular units used to construct more complex compounds, playing a crucial role in drug discovery and materials science. fluorochem.co.ukcymitquimica.com The structure of 2-Benzothiazolamine, 6-(trimethylsilyl)- positions it as a valuable building block, offering multiple reactive sites for elaboration.

Role in the Synthesis of Complex Organic Molecules

The 2-aminobenzothiazole (B30445) core is a key intermediate in the synthesis of various pharmacologically active molecules. nih.gov The amino group at the C2 position and the endocyclic nitrogen are well-positioned to react with electrophiles, enabling the formation of a wide array of fused heterocyclic compounds. nih.gov The presence of the trimethylsilyl (B98337) group on the benzene (B151609) ring introduces a site for regioselective functionalization. Silyl (B83357) groups, particularly TMS, are frequently used in cross-coupling reactions (e.g., Hiyama coupling) to form new carbon-carbon bonds, allowing for the attachment of aryl, alkyl, or vinyl groups. This dual reactivity makes the compound a potent tool for generating molecular complexity and diversity in synthetic campaigns.

For instance, the synthesis of substituted benzothiazoles often involves the cyclization of corresponding thiourea (B124793) precursors. nih.govorgsyn.org The introduction of a TMS group at the 6-position prior to cyclization would yield the target compound, which can then be further modified.

Precursor for Advanced Materials and Functional Molecules

Benzothiazole (B30560) derivatives are integral to the development of advanced materials, including fluorescent sensors and organic light-emitting diodes (OLEDs). The benzothiazole nucleus is a component in various dyes and pigments. The functionalization of this core structure allows for the fine-tuning of its photophysical properties. mdpi.com The TMS group can facilitate the introduction of various functionalities that can modulate the electronic properties of the benzothiazole system. This strategic functionalization is key to designing materials with specific absorption and emission characteristics for various applications.

Utilization in the Construction of Novel Heterocyclic Scaffolds

The development of novel heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. The inherent reactivity of 2-Benzothiazolamine, 6-(trimethylsilyl)- allows for its use in constructing more elaborate molecular frameworks.

Incorporation into Polycyclic Systems

The synthesis of polycyclic nitrogen-containing compounds is an active area of research due to their presence in numerous biologically active natural products. mdpi.com The 2-aminobenzothiazole moiety can be annulated through reactions involving the amino group and the adjacent ring positions. The TMS group serves as a synthetic handle to direct the formation of additional fused rings. For example, a reaction sequence could involve a cross-coupling at the silylated position followed by an intramolecular cyclization to forge a new ring, thereby constructing a complex polycyclic architecture. organic-chemistry.org

Table 1: Potential Reactions for Polycyclic System Synthesis

Reaction TypeReagentsPotential Outcome
Palladium-catalyzed Cross-CouplingAryl halide, Pd catalyst, F- sourceFormation of a 6-aryl-2-aminobenzothiazole
Intramolecular CyclizationAcid or base catalystAnnulation to form a new fused ring
Pictet-Spengler ReactionAldehyde or ketoneFormation of a fused tetrahydroquinoline system

Development of Hybrid Molecular Architectures

Hybrid molecules, which combine two or more distinct pharmacophores, are a key strategy in drug design to target multiple biological pathways. The 2-aminobenzothiazole scaffold is a common component in such hybrids due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scholarsresearchlibrary.combenthamscience.com 2-Benzothiazolamine, 6-(trimethylsilyl)- can be used to link the benzothiazole core to other heterocyclic systems or functional groups. The TMS-functionalized position can be converted to a halide or boronic acid, which are common intermediates for coupling reactions, enabling the covalent linking of different molecular scaffolds.

Exploration as a Ligand in Coordination Chemistry for Synthetic Transformations

The nitrogen atoms in the 2-aminobenzothiazole ring system make it an effective ligand for coordinating with metal ions. mdpi.com The resulting metal complexes can exhibit enhanced biological activity or serve as catalysts for organic transformations.

The coordination chemistry of benzothiazole derivatives is an emerging field with applications in catalysis and materials science. mdpi.comresearchgate.net The electronic properties of the benzothiazole ligand can be tuned by substituents on the ring. The electron-donating or -withdrawing nature of a group attached at the 6-position, introduced via the TMS handle, could modulate the coordination properties of the nitrogen atoms. This allows for the rational design of ligands for specific metal centers, potentially leading to novel catalysts with improved reactivity and selectivity for various synthetic transformations. For example, copper complexes with benzothiazole ligands have been explored for their antimicrobial properties. mdpi.com

Design and Synthesis of Silyl-Benzothiazolamine-Based Ligands

The design of ligands derived from 2-Benzothiazolamine, 6-(trimethylsilyl)- focuses on leveraging the interplay between the benzothiazole nucleus and the silicon-containing substituent. The trimethylsilyl group, being electron-donating and lipophilic, can enhance the solubility of the resulting ligands and their metal complexes in organic solvents, which is a crucial aspect for homogeneous catalysis. Furthermore, the steric bulk of the trimethylsilyl group can be exploited to create specific coordination environments around a metal center, potentially leading to enhanced selectivity in catalytic reactions.

The synthesis of these specialized ligands typically commences with the preparation of the 2-Benzothiazolamine, 6-(trimethylsilyl)- backbone. While specific synthetic routes for ligands derived directly from this starting material are not extensively documented in publicly available literature, analogous syntheses of substituted benzothiazole ligands suggest that the primary amino group at the 2-position is a key site for modification. Standard organic transformations can be employed to introduce coordinating moieties. For instance, condensation reactions with aldehydes or ketones can yield Schiff base ligands, while acylation or alkylation can introduce other functional groups capable of metal chelation.

A hypothetical synthetic approach for a bidentate Schiff base ligand is outlined below:

StepReactantsReagents and ConditionsProduct
12-Benzothiazolamine, 6-(trimethylsilyl)-Substituted Salicylaldehyde (B1680747)Ethanolic solution, reflux

This table illustrates a common strategy for creating ligands where the imine nitrogen and the phenolic oxygen can coordinate to a metal center. The specific nature of the substituted salicylaldehyde can be varied to fine-tune the electronic and steric properties of the final ligand.

Chelation Properties and Metal Complex Formation in Catalysis

The chelation of silyl-benzothiazolamine-based ligands with metal ions is a critical step in the formation of catalytically active species. The benzothiazole ring itself contains nitrogen and sulfur atoms that can potentially coordinate with a metal. However, in many ligand designs, it is the exocyclic donor atoms, introduced through synthesis, that play the primary role in chelation.

The formation of metal complexes with these ligands can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal is dictated by the desired catalytic application. For example, palladium, platinum, rhodium, and ruthenium are commonly used in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

The properties of the resulting metal complexes are of paramount importance for their catalytic performance. Key parameters include the coordination geometry, the electronic environment of the metal center, and the stability of the complex under reaction conditions. The trimethylsilyl group is expected to enhance the thermal stability and solubility of these complexes.

While specific catalytic applications of metal complexes derived from 2-Benzothiazolamine, 6-(trimethylsilyl)- are not well-documented, the general class of benzothiazole-containing ligands has shown promise in various catalytic processes. It is reasonable to extrapolate that the unique features imparted by the trimethylsilyl group could lead to catalysts with novel reactivity and selectivity.

Below is a table summarizing the potential characteristics of metal complexes formed with a hypothetical ligand derived from 2-Benzothiazolamine, 6-(trimethylsilyl)-.

Metal IonPotential Coordination GeometryPotential Catalytic ApplicationsExpected Influence of Trimethylsilyl Group
Pd(II)Square PlanarCross-coupling reactions (e.g., Suzuki, Heck)Enhanced solubility in organic media, improved catalyst stability
Ru(II)OctahedralTransfer hydrogenation, olefin metathesisIncreased lipophilicity, potential for steric control
Cu(II)Tetrahedral or Square PlanarAtom transfer radical polymerization (ATRP), click chemistryModulation of redox potential, enhanced solubility

Further research is needed to synthesize and characterize these specific silyl-benzothiazolamine-based ligands and their metal complexes to fully explore their potential in advanced chemical synthesis and catalysis.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 6-(trimethylsilyl)-2-benzothiazolamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .
  • Respiratory Protection : For dust control, use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 respirators (EU). Higher exposure requires OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Storage : Store at 2–8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .
  • Ventilation : Use fume hoods or local exhaust systems during synthesis to minimize aerosol formation .

Q. How can researchers synthesize 6-(trimethylsilyl)-2-benzothiazolamine derivatives?

  • Methodological Answer :

  • Reaction Setup : React 2-benzothiazolamine with trimethylsilyl chloride (TMSCl) in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature for 12–24 hours .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (>95%) and structural identity via 1H^1 \text{H}-NMR and FT-IR .
  • Safety : Conduct reactions under inert atmosphere to avoid moisture-sensitive side reactions .

Q. What spectroscopic techniques are suitable for characterizing 6-(trimethylsilyl)-2-benzothiazolamine?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm trimethylsilyl group integration (δ ~0.1–0.3 ppm for Si–CH3_3) and aromatic backbone signals .
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H14_{14}N2_2SSi, expected m/z 226.1) .
  • FT-IR : Identify Si–C stretching vibrations (600–700 cm1^{-1}) and NH2_2 bending modes (1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic properties of the benzothiazolamine core?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density shifts. The trimethylsilyl group acts as an electron donor, increasing aromatic ring electron density and altering reactivity in electrophilic substitutions .
  • Experimental Validation : Compare reaction rates of silylated vs. non-silylated derivatives in Suzuki coupling or nucleophilic aromatic substitution .

Q. What strategies mitigate environmental contamination risks during large-scale reactions involving 6-(trimethylsilyl)-2-benzothiazolamine?

  • Methodological Answer :

  • Waste Management : Use activated carbon filters to adsorb volatile siloxanes. Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
  • Closed Systems : Implement Schlenk lines or gloveboxes to prevent atmospheric release of trimethylsilyl intermediates .
  • Biodegradation Studies : Assess microbial degradation pathways using OECD 301F tests to estimate environmental persistence .

Q. How can researchers evaluate the pharmacokinetic profile of 6-(trimethylsilyl)-2-benzothiazolamine derivatives?

  • Methodological Answer :

  • In Vitro Assays : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays (e.g., CYP3A4/2D6) .
  • In Vivo Studies : Administer derivatives to collagen-induced arthritis (CIA) mice (10–50 mg/kg, oral) and quantify plasma concentrations via LC-MS/MS. Calculate bioavailability (F%) and half-life (t1/2_{1/2}) .
  • Tissue Distribution : Use radiolabeled 14C^{14}\text{C}-derivatives to track accumulation in synovial fluid and liver .

Q. What structural modifications enhance the bioactivity of 6-(trimethylsilyl)-2-benzothiazolamine in kinase inhibition?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at the 4-position (e.g., pyridinyl, methyl) and test against PI3KC2γ. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .
  • Biological Validation : Conduct kinase inhibition assays (IC50_{50} determination) and compare with control inhibitors (e.g., LY294002). Prioritize compounds with IC50_{50} < 1 µM .

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